Home > Products > Screening Compounds P75791 > 1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea - 894015-60-2

1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Catalog Number: EVT-2863438
CAS Number: 894015-60-2
Molecular Formula: C17H15BrFN3O2
Molecular Weight: 392.228
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetic acid hydrazide

  • Compound Description: This compound serves as a precursor in the synthesis of various heterocyclic compounds. [] The paper describes reactions of its hydrazide functional group, producing derivatives like hydrazones, pyrazoles, pyrroles, triazoles, oxadiazoles, and thiadiazoles. [] These derivatives possess potential pharmacological activities. []

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: This compound belongs to a series of thiazole derivatives characterized by their structural similarity. [] The compound was synthesized and its crystal structure analyzed, revealing a largely planar conformation. [] No specific biological activities were discussed for this compound in the paper.

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: This compound is structurally analogous to the previously mentioned 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, with the key difference being the halogen substituent on one of the phenyl rings (fluorine instead of chlorine). [] It shares the same core structure and conformation, highlighting the potential impact of subtle halogen changes on molecular properties. [] No specific biological activities were discussed for this compound in the paper.

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739)

  • Compound Description: This compound is a selective nonpeptide antagonist for the neurotensin receptor type 2 (NTS2). [] It was developed from the non-selective SR48692 (5a) and shows efficacy in relieving pain associated with peripheral neuropathies. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This compound, a benzenesulfonic acid derivative, unexpectedly formed during the synthesis of a 1,2,3-triazole derivative. [] It displays antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []

2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic acid (NTRC-844)

  • Compound Description: NTRC-844 is the first identified high-affinity NTS2-selective antagonist with in vivo activity. [] This finding challenges the assumption that calcium mobilization is the sole signaling pathway involved in NTS2-mediated analgesia. []

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (1)

  • Compound Description: This compound served as a lead compound in the search for new treatments for psoriasis. [] While it showed moderate FLT3 inhibitory activity, structural optimization efforts led to the development of more potent derivatives. []

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (18b)

  • Compound Description: This compound, derived from the lead compound 1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, emerged as a potent FLT3 inhibitor with significant antipsoriatic effects in a mouse model. [] Its development demonstrates the potential of structural modifications in enhancing drug efficacy. []

1-(4-bromophenyl)-3-(1H-1,2,4-triazol-3-yl)urea

  • Compound Description: This compound, synthesized from 4-bromophenyl isocyanate and 3-amino-1H-1,2,4-triazole, exhibits plant growth regulating (PGR) activity. []

(R)-(+)-2-Amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]+ ++pyrrolidin-3-yl]thiazole (NRA0045)

  • Compound Description: NRA0045 exhibits high affinity for dopamine D4, serotonin 5-HT2A, and alpha-1 adrenoceptors. [] It antagonizes methamphetamine-induced hyperactivity and stereotyped behavior in mice and tryptamine-induced clonic seizure in rats. [] Additionally, it protects against norepinephrine-induced lethality, suggesting potential as an antipsychotic. []

1-(4-bromophenyl)-3-(2-chlorobenzyl)urea

  • Compound Description: This compound is a simple urea derivative whose crystal structure has been determined. [] The structural information might be useful for understanding the conformational preferences of similar urea compounds.

1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole

  • Compound Description: This compound, a pyrrole-pyrazole derivative, was synthesized via a green chemistry approach using citric acid as a catalyst. [] The molecule shows a planar conformation with weak intermolecular interactions. []

3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole

  • Compound Description: This pyrazole derivative was synthesized using a visible-light-induced radical reaction with graphitic carbon nitride as a catalyst. [] The synthesis highlights a potentially useful method for incorporating fluorine-containing groups into heterocyclic compounds.

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone

  • Compound Description: This compound represents a core structure for a series of derivatives evaluated for anticancer and antimicrobial activities. [] Some derivatives show potent cytotoxicity against the MCF-7 breast cancer cell line, while others exhibit moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. []

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Compound Description: This compound, characterized by X-ray crystallography, contains both 4-bromophenyl and 4-fluorophenyl groups within its structure. [] The molecule displays a twisted conformation with intermolecular interactions. []

(E)-3-(4-Fluorophenyl)-1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

  • Compound Description: This compound, containing two 4-fluorophenyl groups, was structurally characterized, revealing weak C—H⋯F intermolecular interactions. []

2-[(6-(4-fluorophenyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)phenyl)amino]naphthalene-1,4-dione (1)

  • Compound Description: This compound exhibits high antioxidant activity, decreasing carbonyl group content in proteins during lipid peroxidation. [] Its complex with rhamnolipid also displays significant antioxidant properties. []

4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine

  • Compound Description: This triazole derivative, studied in a mixture with 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol, shows potential for treating fungal skin diseases in animals. [] It promotes wound healing and exhibits a good pharmacokinetic profile. []

5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol

  • Compound Description: This triazole derivative, studied in a mixture with 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine, demonstrates potential in treating fungal skin diseases in animals. [] It shows efficacy in wound healing and exhibits a favorable pharmacokinetic profile. []

4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One

  • Compound Description: This compound serves as a base structure for various derivatives containing a sulfonamide group and a 2-Azitidinone ring. [] Some derivatives show potent antibacterial activity, superior to streptomycin, and good antioxidant properties. []

5-(4-fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

  • Compound Description: This compound, a dihydropyrazole derivative, has been structurally characterized using X-ray crystallography. []

1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea

  • Compound Description: This compound series, containing a phthalimide moiety, was synthesized and evaluated for anticancer and antioxidant activities. [] The 4-bromo substituted derivative showed moderate anticancer activity against several cancer cell lines, while the 2- and 4-methoxy substituted derivatives exhibited good antioxidant activity. []

1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU)

  • Compound Description: TPPU is a soluble epoxide hydrolase (sEH) inhibitor that protects the blood-brain barrier (BBB) against ischemic injury. [] It reduces brain edema, increases tight junction protein expression, and mitigates apoptosis and inflammation. []

1-(6-{[6-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)-3-(2-morpholin-4-ylethyl)urea

  • Compound Description: This compound, containing a triazolopyridazine scaffold, is proposed for use in antitumor compositions for treating cancer. []

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

  • Compound Description: This compound is a potent benzodiazepine-containing gamma-secretase inhibitor, demonstrating excellent in vitro potency (IC50 = 0.06 nM). [] It holds potential for use in Alzheimer's disease treatment due to its ability to selectively inhibit gamma-secretase. []

1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea

  • Compound Description: This aminopyridine derivative acts as a potent, irreversible inhibitor of myeloperoxidase (MPO). [] It exhibits significant selectivity over thyroid peroxidase, blocks MPO-dependent vasomotor dysfunction, and demonstrates high oral bioavailability. [] This compound is a valuable tool for studying MPO's role in chronic inflammatory diseases. []

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol

  • Compound Description: This compound is a racemic secondary alcohol synthesized through a multi-step process involving S-alkylation and reduction. [] It is characterized by various spectroscopic techniques, including IR, NMR, and HRMS. []

N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides

  • Compound Description: This compound serves as a precursor for synthesizing pyridine derivatives with potential antifungal and antibacterial activities. [] Some derivatives display a broad spectrum of activity at low concentrations, highlighting their potential as antimicrobial agents. []

(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone

  • Compound Description: This compound, containing a thiophene ring, was synthesized and its crystal structure determined. [] Thiophene derivatives are known for their diverse applications in material science and pharmaceuticals. []

1-[6-(4-fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea

  • Compound Description: This compound exhibits potent and selective agonist activity towards the alpha-7 nicotinic acetylcholine receptor (alpha7 nAChR). [] It shows excellent in vitro and in vivo profiles, including brain penetration, oral bioavailability, and efficacy in behavioral cognition models. [] These findings suggest its potential as a therapeutic agent for cognitive impairment in Alzheimer's disease and schizophrenia. []

2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523)

  • Compound Description: Basimglurant is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). [] It shows efficacy in various anxiety tests, comparable to diazepam but at significantly lower doses. [] Basimglurant displays favorable pharmacokinetic properties and a good preclinical safety profile. [] It is currently in phase II clinical trials for treating depression and fragile X syndrome. []

(S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile

  • Compound Description: This compound, featuring a quinolizinone core, is a potent and selective PI3Kδ inhibitor with an improved pharmacokinetic profile compared to other inhibitors in its class. [] It shows superior efficacy in preclinical models of hematological cancers. []

Properties

CAS Number

894015-60-2

Product Name

1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

IUPAC Name

1-(4-bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Molecular Formula

C17H15BrFN3O2

Molecular Weight

392.228

InChI

InChI=1S/C17H15BrFN3O2/c18-11-1-5-13(6-2-11)20-17(24)21-14-9-16(23)22(10-14)15-7-3-12(19)4-8-15/h1-8,14H,9-10H2,(H2,20,21,24)

InChI Key

MXEQMSINOXFAEE-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.